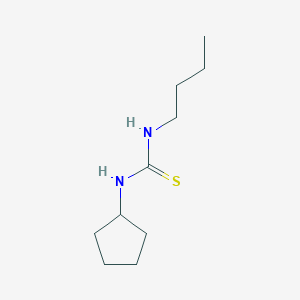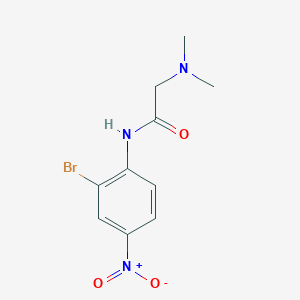
N-butyl-N'-cyclopentylthiourea
Overview
Description
N-butyl-N'-cyclopentylthiourea (BCPT) is a chemical compound that has been used in scientific research for several years. It is a thiourea derivative that has been synthesized using various methods. BCPT has been shown to have several biochemical and physiological effects, making it useful in various research applications.
Mechanism of Action
The mechanism of action of N-butyl-N'-cyclopentylthiourea is not fully understood, but it has been shown to inhibit the activity of nitric oxide synthase, an enzyme that plays a crucial role in the regulation of blood pressure. N-butyl-N'-cyclopentylthiourea has also been shown to scavenge free radicals, which are known to cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
N-butyl-N'-cyclopentylthiourea has several biochemical and physiological effects, including its ability to lower blood pressure, scavenge free radicals, and inhibit the activity of nitric oxide synthase. N-butyl-N'-cyclopentylthiourea has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-N'-cyclopentylthiourea in lab experiments is its ability to inhibit the activity of nitric oxide synthase, making it useful in the study of the mechanism of action of several drugs. Additionally, N-butyl-N'-cyclopentylthiourea has been shown to have antihypertensive effects, making it useful in the treatment of hypertension. However, one limitation of using N-butyl-N'-cyclopentylthiourea in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of N-butyl-N'-cyclopentylthiourea in scientific research. One area of research is the development of new drugs that target nitric oxide synthase, using N-butyl-N'-cyclopentylthiourea as a model compound. Additionally, N-butyl-N'-cyclopentylthiourea could be used in the study of the mechanism of action of other drugs that affect blood pressure regulation. Finally, N-butyl-N'-cyclopentylthiourea could be used in the development of new biomarkers for oxidative stress and inflammation.
Conclusion
In conclusion, N-butyl-N'-cyclopentylthiourea is a chemical compound that has been used in scientific research for several years. It has several biochemical and physiological effects, making it useful in various research applications. N-butyl-N'-cyclopentylthiourea has been synthesized using various methods, and its mechanism of action is not fully understood. While N-butyl-N'-cyclopentylthiourea has several advantages in lab experiments, it also has some limitations. However, there are several future directions for the use of N-butyl-N'-cyclopentylthiourea in scientific research, making it a promising compound for future studies.
Scientific Research Applications
N-butyl-N'-cyclopentylthiourea has been used in various scientific research applications, including its use as a biomarker for oxidative stress and as an inhibitor of nitric oxide synthase. N-butyl-N'-cyclopentylthiourea has also been shown to have antihypertensive effects, making it useful in the treatment of hypertension. Additionally, N-butyl-N'-cyclopentylthiourea has been used in the study of the mechanism of action of several drugs, including angiotensin-converting enzyme inhibitors.
properties
IUPAC Name |
1-butyl-3-cyclopentylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c1-2-3-8-11-10(13)12-9-6-4-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDGYGHZLJGCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate](/img/structure/B4132689.png)
![ethyl 3-{[({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4132693.png)
![2-benzyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132704.png)
![N-[1-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4132712.png)
![1-(2-fluorophenyl)-2-(4-methoxybenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132720.png)
![N-{1-[4-allyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4132727.png)
![3-(4-methoxyphenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4132730.png)
![N-[(5-{[2-(dicyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4132736.png)
![2-chloro-N-{3-methyl-1-[4-methyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]butyl}benzamide](/img/structure/B4132759.png)
![N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4132764.png)

![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-bromophenyl)ethanone](/img/structure/B4132781.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4132790.png)
![N-benzyl-2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4132810.png)